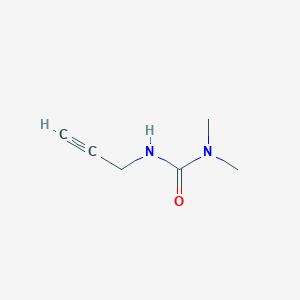

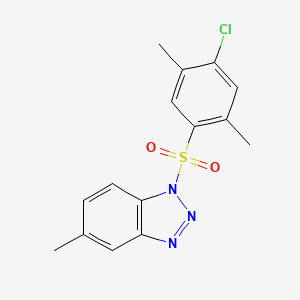

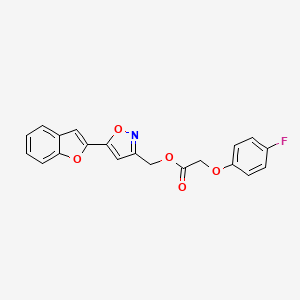

![molecular formula C23H23NO4 B2670353 (3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid CAS No. 2287247-89-4](/img/structure/B2670353.png)

(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Fluorenylmethyl chloroformate is a base-sensitive amino protecting group used in solid-phase peptide synthesis . It acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection . It is also used for derivatizing amino acids for HPLC analysis . In addition to this, it is used to prepare N-Fmoc amino acids for solid-phase peptide synthesis and oligonucleotide synthesis .

Synthesis Analysis

9-Fluorenylmethyl chloroformate can be synthesized from 9H-fluorenes by air oxidation under ambient conditions in the presence of KOH in THF . This process yields 9-fluorenones substituted with nitro, halogen, or alkyl groups .Molecular Structure Analysis

The molecular formula of 9-Fluorenylmethyl chloroformate is C15H11ClO2 . Its structure includes a fluorene moiety attached to a chloroformate group .Chemical Reactions Analysis

The fluoren-9-ylmethoxycarbonyl (FMOC) amino-protecting group can be de-blocked at room temperature by means of an insoluble polymeric reagent incorporating cyclic secondary amino-functions .Physical and Chemical Properties Analysis

9-Fluorenylmethyl chloroformate is a white or cream or pale yellow powder . It has a melting point of 60-64°C . It is soluble in dioxane .Aplicaciones Científicas De Investigación

Protection and Synthesis Applications

- Hydroxy-Group Protection : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the given compound, is used for protecting hydroxy-groups in synthesis processes. It is compatible with a range of protecting groups and can be conveniently removed without affecting base-labile groups, illustrating its utility in peptide synthesis and modifications of molecules (Gioeli & Chattopadhyaya, 1982).

Antibacterial Activity

- Novel Antibacterial Compounds : Research on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives showcases the synthesis of compounds with significant antibacterial activity. These compounds exhibit potent in vitro activity against quinolone-resistant Gram-positive bacteria, highlighting the role of specific substituents in enhancing antibacterial properties and reducing toxicity (Asahina, Takei, Kimura, & Fukuda, 2008).

Material Synthesis and Properties

- Aromatic Polyamides : The synthesis and characterization of diphenylfluorene-based aromatic polyamides derived from related carboxylic acids demonstrate applications in material science. These polyamides, noted for their solubility, thermal stability, and mechanical properties, are relevant for advanced materials and coatings (Hsiao, Yang, & Lin, 1999).

Chemical Transformations

- Intramolecular Hydrogen Bonding : The study of 9-oxo-9H-fluorene-1-carboxylic acid, closely related to the compound , discusses its planar conformation and intramolecular hydrogen bonding. Such structural insights are crucial for understanding chemical reactivity and designing molecules with specific properties (Coté, Lalancette, & Thompson, 1996).

Radical Chemistry

- (Amino)(Carboxy) Radicals : Research on (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes explores the stability and reactivity of such radicals. This study expands the understanding of radical chemistry and its potential applications in organic synthesis and material science (Mahoney, Martin, Thomas, Moore, Rheingold, & Bertrand, 2015).

Safety and Hazards

Direcciones Futuras

The use of 9-Fluorenylmethyl chloroformate in solid-phase peptide synthesis and oligonucleotide synthesis suggests potential applications in the development of new peptides and oligonucleotides . Its role in the derivatization of amines for HPLC and fluorescent detection also indicates its potential use in analytical chemistry .

Propiedades

IUPAC Name |

(3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-22(26)14-9-15-11-24(12-16(15)10-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14?,15-,16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVPKLAZORCBIB-MQVJKMGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

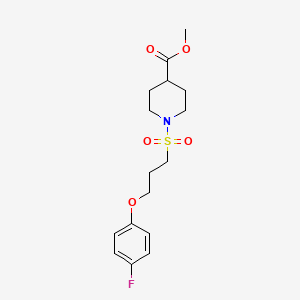

![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)

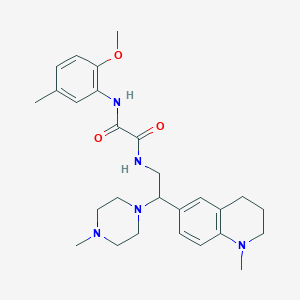

![5-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2670276.png)

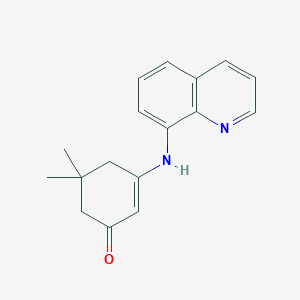

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2670290.png)